molecular formula C15H11BrF2N4O3 B10955922 6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10955922
M. Wt: 413.17 g/mol
InChI Key: FGMDQDZZTWTWNZ-UHFFFAOYSA-N
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Description

6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. One common method includes the following steps:

    Preparation of 3-bromo-5-methoxypyridine: This intermediate is prepared by reacting 3-bromo-5-methoxypyridine with 2,4,6-trimethylbenzenesulfonyl hydroxylamine in dichloroethane at low temperatures (5°C) to form a salt.

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The intermediate is then reacted with 2-chloropropionitrile in dimethylformamide (DMF) in the presence of potassium carbonate. The reaction mixture is heated to 50-60°C and then cooled to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDK2. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and photophysical properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C15H11BrF2N4O3

Molecular Weight

413.17 g/mol

IUPAC Name

6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H11BrF2N4O3/c1-24-12-4-9(2-3-11(12)25-15(17)18)20-14(23)10-5-13-19-6-8(16)7-22(13)21-10/h2-7,15H,1H3,(H,20,23)

InChI Key

FGMDQDZZTWTWNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)OC(F)F

Origin of Product

United States

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